![molecular formula C15H11Cl2N3O B14955764 N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B14955764.png)
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
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Overview
Description
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is a compound belonging to the imidazo[1,2-a]pyridine class.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to increase yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .
Scientific Research Applications
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide has a wide range of applications in scientific research. It is used in medicinal chemistry for the development of new drugs, particularly for its potential antituberculosis activity . Additionally, it is studied for its role in organic synthesis and pharmaceutical chemistry .
Mechanism of Action
The mechanism of action of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Properties
Molecular Formula |
C15H11Cl2N3O |
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Molecular Weight |
320.2 g/mol |
IUPAC Name |
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C15H11Cl2N3O/c1-9(21)18-15-14(10-2-4-11(16)5-3-10)19-13-7-6-12(17)8-20(13)15/h2-8H,1H3,(H,18,21) |
InChI Key |
BLGMMNWHVANZSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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